molecular formula C13H17N3 B13615038 2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B13615038
M. Wt: 215.29 g/mol
InChI Key: KXCGEHASOCOQJA-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety substituted with an isopropyl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Methylation: The pyrazole ring is then methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling with aniline: The methylated pyrazole is then coupled with 2-(propan-2-yl)aniline through a nucleophilic aromatic substitution reaction. This step may require a catalyst such as palladium on carbon and a suitable solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(1-methyl-1H-pyrazol-4-yl)-2-(methyl)aniline: Similar structure but with a methyl group instead of an isopropyl group.

    5-(1-methyl-1H-pyrazol-4-yl)-2-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.

    5-(1-methyl-1H-pyrazol-4-yl)-2-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 2-position of the aniline moiety can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-2-propan-2-ylaniline

InChI

InChI=1S/C13H17N3/c1-9(2)12-5-4-10(6-13(12)14)11-7-15-16(3)8-11/h4-9H,14H2,1-3H3

InChI Key

KXCGEHASOCOQJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C2=CN(N=C2)C)N

Origin of Product

United States

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